[1-(3,4-Dimethoxy-phenyl)-cyclopentyl]-morpholin-4-yl-methanone
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Overview
Description
1-(3,4-DIMETHOXYPHENYL)CYCLOPENTYLMETHANONE: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopentyl ring attached to a dimethoxyphenyl group and a morpholino group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-DIMETHOXYPHENYL)CYCLOPENTYLMETHANONE typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions.
Incorporation of the Morpholino Group: The morpholino group is added through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry:
Catalysis: The compound can serve as a catalyst or catalyst precursor in various chemical reactions.
Material Science: It can be used in the synthesis of advanced materials with specific properties.
Biology:
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Drug Development:
Medicine:
Therapeutic Agents: The compound may be explored for its therapeutic potential in treating various diseases.
Diagnostic Tools: It can be used in the development of diagnostic assays and imaging agents.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the production of other chemicals.
Polymer Science: It can be incorporated into polymer matrices to enhance material properties.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHOXYPHENYL)CYCLOPENTYLMETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.
Comparison with Similar Compounds
- 1-(3,4-DIMETHOXYPHENYL)CYCLOPENTYLMETHANONE
- 1-(3,4-DIMETHOXYPHENYL)CYCLOPENTYLMETHANONE
Comparison:
- Structural Differences: The primary difference lies in the substituent groups attached to the cyclopentyl ring. While the morpholino group is present in the target compound, similar compounds may have piperidino or pyrrolidino groups.
- Chemical Properties: These structural variations can lead to differences in chemical reactivity, solubility, and stability.
- Biological Activity: The presence of different substituents can influence the compound’s biological activity and potential applications.
Properties
Molecular Formula |
C18H25NO4 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
[1-(3,4-dimethoxyphenyl)cyclopentyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C18H25NO4/c1-21-15-6-5-14(13-16(15)22-2)18(7-3-4-8-18)17(20)19-9-11-23-12-10-19/h5-6,13H,3-4,7-12H2,1-2H3 |
InChI Key |
RPGKUECSBRJLAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)C(=O)N3CCOCC3)OC |
Origin of Product |
United States |
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